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Sodium pentafluoroethanesulfinate

Catalog No.
S879577
CAS No.
146542-36-1
M.F
C2F5NaO2S
M. Wt
206.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium pentafluoroethanesulfinate

CAS Number

146542-36-1

Product Name

Sodium pentafluoroethanesulfinate

IUPAC Name

sodium;1,1,2,2,2-pentafluoroethanesulfinate

Molecular Formula

C2F5NaO2S

Molecular Weight

206.07 g/mol

InChI

InChI=1S/C2HF5O2S.Na/c3-1(4,5)2(6,7)10(8)9;/h(H,8,9);/q;+1/p-1

InChI Key

GSEKMXCBSQGJMD-UHFFFAOYSA-M

SMILES

C(C(F)(F)S(=O)[O-])(F)(F)F.[Na+]

Canonical SMILES

C(C(F)(F)S(=O)[O-])(F)(F)F.[Na+]

Sodium pentafluoroethanesulfinate is a sulfonate compound characterized by its unique structure, which includes a pentafluoroethane group attached to a sulfinic acid moiety. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. The presence of fluorinated groups imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in

  • Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
  • Oxidation and Reduction: The compound can engage in redox reactions under specific conditions, with various oxidizing agents applicable.
  • Coupling Reactions: It is useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds in organic synthesis.

Common reagents used in these reactions include sodium methoxide for nucleophilic substitution and palladium catalysts for coupling reactions.

The synthesis of sodium pentafluoroethanesulfinate generally involves several key steps:

  • Formation of the Sulfinic Acid Group: This can be achieved by reacting a suitable precursor with sulfur dioxide or other sulfonating agents.
  • Introduction of the Pentafluoroethane Group: This step typically involves the reaction of the sulfinic acid intermediate with pentafluoroethane-1-sulfonyl chloride in the presence of a base.

In industrial settings, continuous flow processes may be employed to enhance yield and purity, ensuring precise control over reaction conditions such as temperature and pressure.

Sodium pentafluoroethanesulfinate has several notable applications:

  • Organic Synthesis: It serves as a versatile intermediate in synthesizing complex organic molecules.
  • Pharmaceutical Development: The compound can be utilized in drug formulation, particularly in developing inhibitors targeting specific enzymes or receptors.
  • Materials Science: Its unique properties make it suitable for creating advanced materials with high thermal stability and resistance to chemical degradation.

Several compounds share structural similarities with sodium pentafluoroethanesulfinate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Methanesulfonyl)phenyl trifluoromethanesulfonateContains trifluoromethyl groupLess electrophilic compared to sodium pentafluoroethanesulfinate
4-(Methanesulfonyl)phenyl toluenesulfonateContains toluene groupMore stable but less reactive
4-(Methanesulfonyl)phenyl benzenesulfonateContains benzenesulfonateSimilar reactivity but lower fluorination

Uniqueness

Sodium pentafluoroethanesulfinate is unique due to its high degree of fluorination, which enhances its electrophilicity and stability compared to other sulfonates. This property makes it particularly valuable in reactions requiring strong electrophiles and applications demanding chemical stability. Its ability to undergo various chemical transformations while maintaining stability under harsh conditions sets it apart from similar compounds.

Dates

Last modified: 08-16-2023

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